molecular formula C14H11NO2S B3008399 methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate CAS No. 80066-96-2

methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B3008399
CAS No.: 80066-96-2
M. Wt: 257.31
InChI Key: PYHLVVUFCLPJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a benzothiophene moiety

Scientific Research Applications

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The future directions in the research of pyrrole derivatives involve the design and synthesis of new compounds with improved biological activities and lesser side effects. The use of structure-activity relationship (SAR) studies of newly reported pyrrole derivatives will help shed light on the significance of utilizing pyrrole-containing motifs as lead compounds in drug discovery and design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves the condensation of a suitable pyrrole derivative with a benzothiophene carboxylate precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indol-1-yl)-1-benzothiophene-2-carboxylate
  • Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
  • Methyl 3-(1H-pyrrol-1-yl)-1-benzothiazole-2-carboxylate

Uniqueness

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of a pyrrole ring and a benzothiophene moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-pyrrol-1-yl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHLVVUFCLPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.